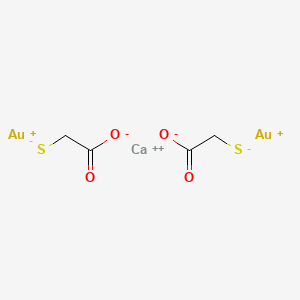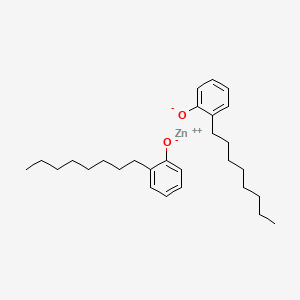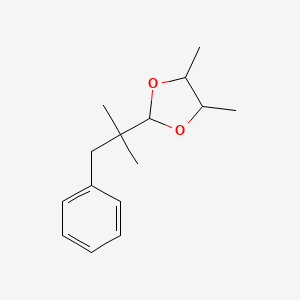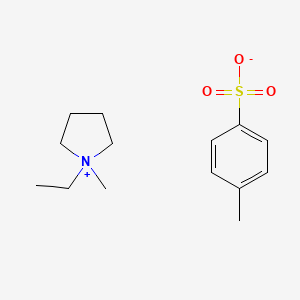![molecular formula C21H31ClN6O4 B13789062 L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)
L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolinamide, D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- is a synthetic peptide derivative known for its significant role in biochemical research. This compound is particularly noted for its ability to inhibit thrombin, a key enzyme in the blood coagulation process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- typically involves the following steps:
Formation of the peptide bond: This step involves coupling L-prolinamide with D-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the chloroacetyl group: The chloroacetyl group is introduced through a reaction with chloroacetyl chloride in the presence of a base like triethylamine.
Addition of the guanidine group: The guanidine group is added by reacting the intermediate with an appropriate guanidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions
L-Prolinamide, D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloroacetyl group.
Scientific Research Applications
L-Prolinamide, D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- has several scientific research applications:
Chemistry: Used as a reagent in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Employed in studies involving enzyme inhibition, particularly thrombin inhibition.
Medicine: Investigated for its potential as an anticoagulant and in the treatment of thrombotic disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
The compound exerts its effects by binding to the active site of thrombin, thereby inhibiting its activity. This inhibition prevents thrombin from converting fibrinogen to fibrin, a crucial step in blood clot formation. The molecular targets include the active site serine residue of thrombin, and the pathways involved are related to the coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
D-Phenylalanyl-prolyl-arginyl Chloromethyl Ketone: Another thrombin inhibitor with a similar structure.
D-Phe-Pro-Arg-CH2Cl: A synthetic peptide with comparable inhibitory properties.
Uniqueness
L-Prolinamide, D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- is unique due to its specific binding affinity and irreversible inhibition of thrombin. This makes it a valuable tool in biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C21H31ClN6O4 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
chloromethyl (2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C21H31ClN6O4/c22-13-32-20(31)16(8-4-10-26-21(24)25)27-18(29)17-9-5-11-28(17)19(30)15(23)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,29)(H4,24,25,26)/t15-,16-,17-/m0/s1 |
InChI Key |
FNTVXECDHALFMH-ULQDDVLXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)OCCl |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


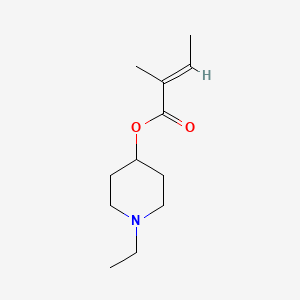
![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
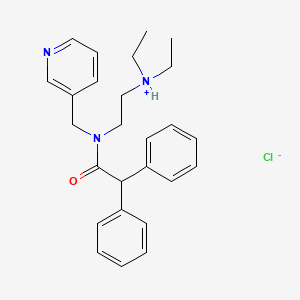
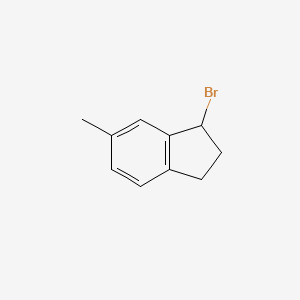
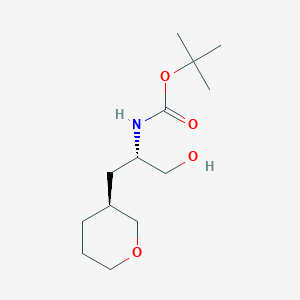
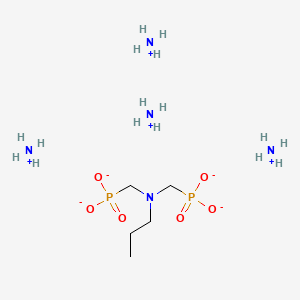
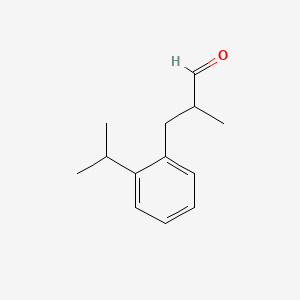
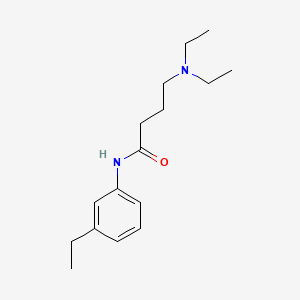
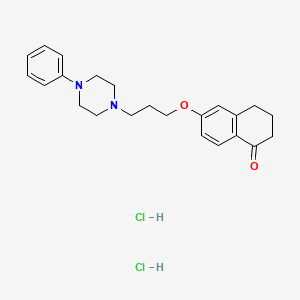
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)
